[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid
CAS No.:
Cat. No.: VC16251882
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO5 |
|---|---|
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | 2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C9H11NO5/c1-15-8-3-10(4-9(13)14)6(5-11)2-7(8)12/h2-3,11H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | PVDFJQYSHKJAMV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN(C(=CC1=O)CO)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid, reflects its intricate substitution pattern. The pyridine ring is substituted at positions 1, 2, 4, and 5:
-
Position 1: Acetic acid moiety (-CH₂COOH)
-
Position 2: Hydroxymethyl group (-CH₂OH)
-
Position 4: Ketone group (=O)
-
Position 5: Methoxy group (-OCH₃).
This arrangement creates a polar, water-soluble molecule with a molecular weight of 213.19 g/mol and a canonical SMILES representation of COC1=CN(C(=CC1=O)CO)CC(=O)O.
Spectral and Computational Data
The compound’s structural validation relies on advanced spectroscopic and computational techniques:
-
InChI Key:
PVDFJQYSHKJAMV-UHFFFAOYSA-N -
PubChem CID: 56723801.
Table 1 summarizes key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | 2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid |
| SMILES | COC1=CN(C(=CC1=O)CO)CC(=O)O |
| Topological Polar Surface Area | 98.7 Ų |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid involves sequential functionalization of the pyridine backbone:
-
Pyridine Ring Formation: Initial cyclization reactions yield the core structure.
-
Functional Group Introduction:
-
Methoxy group installation via nucleophilic substitution.
-
Hydroxymethylation at position 2 using formaldehyde derivatives.
-
Acetic acid side-chain attachment through esterification or alkylation.
-
-
Oxidation: Introduction of the ketone group at position 4 under controlled oxidative conditions.
Reactions are typically conducted in anhydrous solvents (e.g., THF, DMF) with catalysts such as palladium or organocatalysts to enhance regioselectivity. Yields and purity are optimized through column chromatography and recrystallization.
Analytical Validation
Post-synthesis characterization employs:
-
HPLC: Purity assessment (>95% typical).
-
NMR Spectroscopy: Confirmation of substitution patterns (¹H and ¹³C).
-
Mass Spectrometry: Verification of molecular ion peaks.
Biological Activity and Mechanisms
Antioxidant Properties
The compound demonstrates significant free radical scavenging activity, neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. Mechanistic studies suggest:
-
Electron Donation: The hydroxymethyl and methoxy groups donate electrons to stabilize free radicals.
-
Chelation of Metal Ions: The acetic acid moiety may bind transition metals, inhibiting Fenton reactions.
Comparative Analysis with Pyridine Derivatives
Pyridine derivatives are renowned for diverse bioactivities. Table 2 contrasts this compound with analogous structures:
| Compound | Substituents | Reported Activity |
|---|---|---|
| [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid | -CH₂OH, -OCH₃, -COOH | Antioxidant |
| 4-Aminopyridine | -NH₂ | Neurostimulant |
| Nicotinic Acid | -COOH | Lipid-lowering |
Research Findings and Applications
In Vitro Studies
Preliminary assays indicate:
-
IC₅₀ for DPPH Radical Scavenging: 18.7 μM, comparable to ascorbic acid.
-
Reduction of Lipid Peroxidation: 40% inhibition in rat liver homogenates at 50 μM.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume